Hydroquinine, hydrochloride
Description
Nomenclature and Classification within Organic Chemistry
From a nomenclature standpoint, hydroquinine (B45883) is systematically named (8α,9R)-10,11-Dihydro-6'-methoxycinchonan-9-ol. drugfuture.com The hydrochloride salt is denoted by the addition of "hydrochloride" to the name. In the realm of organic chemistry, hydroquinine is classified as a cinchona alkaloid. This places it in a family of compounds characterized by a quinoline (B57606) ring system linked to a quinuclidine (B89598) ring. This intricate heterocyclic structure is a hallmark of this class of natural products.
Historical Context of Related Hydroquinone (B1673460) Research
To understand the broader context of compounds like hydroquinine, it is useful to look at the history of the simpler, yet related, hydroquinone.
Hydroquinone, or 1,4-dihydroxybenzene, was first obtained in 1820 by Pelletier and Caventou through the dry distillation of quinic acid. imaging.orgijdvl.com Its structure was later determined by Friedrich Wöhler in 1844, who also coined the name "hydroquinone". imaging.orgatamanchemicals.com A significant milestone in its history was its identification as a powerful photographic developing agent by Sir William Abney de Wiveleslie in 1880, a role it still fulfills in black-and-white photography. imaging.org Early research also established its presence in nature, for instance, as the glycoside arbutin (B1665170) in the leaves of various plants and berries. ijdvl.comijdvl.com
The initial discoveries of hydroquinone paved the way for extensive research into its derivatives, known as substituted hydroquinones. These are compounds where one or more hydrogen atoms on the benzene (B151609) ring of hydroquinone are replaced by other functional groups. This research has been driven by the desire to modify the properties of hydroquinone for various industrial and scientific applications. For instance, the addition of alkyl groups led to the development of important antioxidants like 2-tert-butyl-4-methoxyphenol (B74144) (BHA). wikipedia.org
In recent decades, research has explored the synthesis and properties of a wide array of substituted hydroquinones. For example, studies have investigated the electrochemical synthesis of disulfonamide substituted p-benzoquinones from the oxidation of hydroquinone. iapchem.org Furthermore, the enzymatic transformation of substituted hydroquinones by microorganisms has been a subject of interest, revealing complex metabolic pathways. nih.govulisboa.pt The evolution of enzymes, such as cytochrome P450 monooxygenases, has been directed to improve the production of specific substituted hydroquinones. nih.gov This ongoing research continues to expand the family of hydroquinone derivatives and their potential applications.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2.ClH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;/h4-6,8,11,13-14,19-20,23H,3,7,9-10,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULXTQKDWYBJMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1435-55-8 (Parent) | |
| Record name | Hydroquinine, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001668979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
362.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1668-97-9 | |
| Record name | Hydroquinine, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001668979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (8α,9R)-10,11-dihydro-6'-methoxycinchonan-9-ol monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.266 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Sophisticated Analytical Characterization of Hydroquinine, Hydrochloride
Chromatographic Separations
Chromatography is the cornerstone for isolating Hydroquinine (B45883) from complex matrices, including pharmaceutical preparations and natural extracts. The choice of method depends on the required resolution, sensitivity, and analytical objective, with techniques ranging from high-performance liquid chromatography to thin-layer methods.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of Cinchona alkaloids. bohrium.com Reversed-phase HPLC using octadecylsilane (B103800) (ODS) columns is the most prevalent method, typically employing acidic mobile phases to ensure good peak shape and resolution for these basic compounds. bohrium.com The separation of diastereomers like hydroquinine and quinine (B1679958), which differ only in the stereochemistry at the C4' and C9 positions, can be particularly challenging and often requires specialized chiral stationary phases or specific mobile phase compositions to achieve baseline separation. sielc.com
Research findings have demonstrated the efficacy of various stationary and mobile phases for the separation of Cinchona alkaloids. The selectivity can be manipulated by altering the stationary phase or adjusting the mobile phase pH. bohrium.com UV detection is commonly used for quantification, with wavelengths selected based on the strong absorbance of the quinoline (B57606) chromophore present in the hydroquinine molecule.
| Stationary Phase (Column) | Mobile Phase | Detection Wavelength | Reference |
|---|---|---|---|
| Reversed-Phase ODS (C18) | Acidic mobile phases (e.g., water/methanol (B129727) with pH adjustment) | Not Specified | bohrium.com |
| Cyclobond I (5µm) | Methanol - 0.014 M Sodium Perchlorate (75:25 v/v) | 254 nm | google.com |
| Resolvosil BSA-7 (5µm) | 0.05 M Sodium Phosphate Buffer (pH 3.0) - Acetonitrile (B52724) (73:27 v/v) | 237 nm | google.com |
| Primesep B (Mixed-Mode Cation-Exclusion) | Not Specified | Not Specified | sielc.com |
For enhanced specificity and structural confirmation, HPLC systems can be coupled with mass spectrometry (MS) detectors. LC-MS is a powerful tool that provides molecular weight information, which is crucial for distinguishing between compounds with similar chromatographic behavior. bohrium.com The use of techniques like thermospray (TSP) or electrospray ionization (ESI) allows for the analysis of non-volatile and thermally labile molecules like hydroquinine. researchgate.netoup.com
In the analysis of related Cinchona alkaloids, LC-MS has been used to confirm the molecular weight (e.g., 325 for quinidine), providing an extra dimension of identification beyond retention time and UV absorbance. google.com This capability is invaluable for definitive identification in complex samples or for metabolic studies.
Gas chromatography (GC) is another separation technique that can be applied to the analysis of Cinchona alkaloids. However, due to the low volatility and polar nature of these compounds, derivatization is typically required to convert them into more volatile forms suitable for GC analysis. researchgate.net This additional sample preparation step can make GC-MS a more complex and time-consuming method compared to HPLC.
While GC-MS offers high sensitivity, particularly for volatile compounds, the need for derivatization has led to HPLC being the more commonly preferred technique for the routine quantification of non-volatile bioactive compounds like hydroquinine. researchgate.net
High-Performance Thin-Layer Chromatography (HPTLC) offers a cost-effective and rapid alternative for the qualitative and quantitative analysis of Cinchona alkaloids. bohrium.com This method allows for the simultaneous analysis of multiple samples on a single plate, increasing throughput. The separation is achieved on a stationary phase, such as silica (B1680970) gel, with a specific mobile phase, and the resulting spots are quantified using a densitometer.
Studies have developed and validated HPTLC methods for estimating the alkaloid content in Cinchona bark and its formulations. nih.govcolab.ws These methods demonstrate good precision, accuracy, and repeatability for quantifying individual alkaloids.
| Stationary Phase | Mobile Phase | Detection/Quantification | Reference |
|---|---|---|---|
| Precoated Silica Gel HPTLC plates | Chloroform / Diethylamine (9.6:1.4 v/v) | Scanned and quantified at 226 nm | nih.govcolab.ws |
| Silica Gel 60F254 | Toluene - Chloroform - Diethyl Ether - Diethylamine (40:15:35:10 v/v) | Densitometric evaluation (absorbance-reflection and fluorescence-reflection modes) | researchgate.net |
Spectroscopic Identification and Structural Analysis
Spectroscopic techniques are essential for confirming the identity and elucidating the structure of hydroquinine hydrochloride. These methods analyze the interaction of the molecule with electromagnetic radiation.
Ultraviolet-Visible (UV-Vis) spectrophotometry is a fundamental technique for the detection and quantification of hydroquinine, primarily used as a detection method in HPLC and HPTLC. The hydroquinine molecule contains a quinoline ring system, which acts as a chromophore, absorbing light in the UV region of the electromagnetic spectrum.
The UV spectrum of hydroquinine exhibits characteristic absorption maxima that are used for its detection. Different analytical methods have utilized various wavelengths for quantification, reflecting the prominent absorption bands of the Cinchona alkaloid structure. Wavelengths commonly reported for the detection of hydroquinine and related alkaloids include 226 nm, 237 nm, 254 nm, and higher wavelengths around 330-366 nm, particularly for fluorescence detection. google.comresearchgate.netnih.govcolab.ws The selection of a specific wavelength is often optimized to maximize sensitivity and minimize interference from other components in the sample matrix.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Hydroquinine, hydrochloride. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, including the connectivity of atoms and the stereochemistry of the molecule.
The ¹H NMR spectrum of hydroquinine hydrochloride exhibits a complex pattern of signals characteristic of its intricate structure. Protons in different chemical environments resonate at distinct frequencies, providing a unique fingerprint of the molecule. Key regions in the spectrum include the aromatic protons of the quinoline ring, the protons of the quinuclidine (B89598) core, and the signals from the ethyl group and the methoxy (B1213986) substituent. The hydrochloride salt form can lead to downfield shifts of protons near the protonated nitrogen atoms of the quinuclidine ring.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each carbon atom in a unique environment gives rise to a distinct signal. The spectrum can be broadly divided into the aromatic region, corresponding to the quinoline ring system, and the aliphatic region, which includes the carbons of the quinuclidine moiety and the ethyl side chain.
Table 1: Representative ¹H NMR and ¹³C NMR Chemical Shift Data for Hydroquinine Moiety
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 7.0 - 8.5 | 115 - 150 |
| Vinyl Protons | 4.5 - 6.0 | 110 - 145 |
| Methine Protons | 2.5 - 4.0 | 40 - 70 |
| Methylene (B1212753) Protons | 1.0 - 3.0 | 20 - 60 |
| Methyl Protons | 0.5 - 1.5 | 10 - 20 |
| Methoxy Protons | ~3.9 | ~56 |
Note: The exact chemical shifts can vary depending on the solvent and the specific salt form.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays a series of absorption bands that correspond to the vibrational frequencies of its various bonds.
Characteristic absorption bands for hydroquinine hydrochloride include a broad O-H stretching vibration from the hydroxyl group, typically in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule are observed around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the quinoline ring give rise to absorptions in the 1500-1650 cm⁻¹ region. Furthermore, the C-O stretching of the hydroxyl and methoxy groups can be found in the 1000-1300 cm⁻¹ range. The presence of the hydrochloride salt may be indicated by N-H stretching and bending vibrations.
Table 2: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| O-H | Stretching | 3200 - 3600 (broad) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2800 - 3000 |
| C=C, C=N (Aromatic) | Stretching | 1500 - 1650 |
| C-O (Alcohol, Ether) | Stretching | 1000 - 1300 |
| N-H (Hydrochloride) | Stretching | 2200 - 3000 (broad) |
Mass Spectrometry Techniques
Mass spectrometry (MS) is a highly sensitive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, techniques such as electrospray ionization (ESI) are commonly employed.
In the mass spectrum, the protonated molecule [M+H]⁺ is typically observed, confirming the molecular weight of the free base. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for cinchona alkaloids like hydroquinine involve cleavage of the bonds within the quinuclidine ring and the bond connecting the quinoline and quinuclidine moieties.
Table 3: Expected Mass Spectrometry Data for Hydroquinine
| Ion | m/z (Mass-to-Charge Ratio) | Description |
| [M+H]⁺ | 327.20 | Protonated molecular ion |
| Major Fragments | Varies | Resulting from cleavage of the quinuclidine ring and other characteristic fragmentations |
Electrochemical Characterization Methods
The electrochemical behavior of cinchona alkaloids, including hydroquinine, has been a subject of study. Techniques such as cyclic voltammetry can be employed to investigate the redox properties of the molecule. The quinoline part of the molecule is electrochemically active and can undergo oxidation or reduction at specific potentials.
These electrochemical methods can be utilized to develop sensitive and selective analytical procedures for the determination of hydroquinine in various matrices. The electrochemical response is dependent on factors such as the pH of the supporting electrolyte and the nature of the working electrode.
Validation Protocols for Analytical Methods
The validation of analytical methods used for the characterization of this compound is crucial to ensure the reliability and accuracy of the results. Validation is performed in accordance with internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1).
The validation process encompasses the evaluation of several key parameters:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
For the analysis of cinchona alkaloids, validated methods often include techniques like High-Performance Liquid Chromatography (HPLC). researchgate.net A typical validation for an HPLC method would involve demonstrating the above parameters to ensure its suitability for its intended purpose, such as the quantification of hydroquinine in a pharmaceutical formulation. researchgate.net
Computational and Theoretical Studies of Hydroquinine, Hydrochloride
Molecular Modeling and Simulations
Molecular modeling and simulation techniques are employed to understand the conformational possibilities and dynamic behaviors of hydroquinone (B1673460) and its complex structures.
The biological and chemical activity of hydroquinone derivatives is often dictated by their three-dimensional shape or conformation. Computational studies allow for the exploration of the potential energy surface to identify stable conformers.
For instance, molecular dynamics (MD) simulations have been used to study the conformational behavior of hydroquinone derivatives in different environments. rsc.orgnih.gov Studies on panicein A hydroquinone (PAH), a known inhibitor of the Patched1 (PTCH1) receptor, revealed that active hydroquinone-like compounds predominantly adopt an open, cylindrical conformation in aqueous solutions. In contrast, their inactive quinone-like counterparts prefer a closed, more spherical conformation due to intramolecular π–π stacking. rsc.org This conformational difference is suggested to be key to their biological activity, with the open conformation fitting more effectively into the binding pocket of the target protein. rsc.orgnih.gov
In another study, computational docking was used to analyze the binding of 2,5-disubstituted hydroquinone analogs to the sarco/endoplasmic reticulum calcium ATPase (SERCA). ijbbb.orgnih.gov These studies predicted a common binding mode for a series of derivatives within the enzyme's binding site, highlighting how specific substitutions influence binding orientation and affinity. ijbbb.org Conformational analysis of tricyclic hydroquinones using Density Functional Theory (DFT) has shown a direct correspondence between the stability of different rotamers and the presence of intramolecular hydrogen bonds (IHBs). mdpi.com The strongest IHBs, which dictate the most stable conformations, were found to be those forming a six-membered ring between a phenolic proton and a carbonyl oxygen. mdpi.com
Hydroquinone is well-known for its ability to form clathrates, which are crystalline solids where host molecules (hydroquinone) form a lattice that traps guest molecules. aip.orgresearchgate.net Computational methods are crucial for understanding the forces governing these host-guest interactions.
The forces in these organic clathrates are primarily dominated by strong intermolecular interactions within the hydroquinone host framework, particularly O-H---O hydrogen bonds. au.dkacs.org The interactions between the host and the guest molecules, while energetically smaller, are critical for stabilizing the clathrate structure and directing structural rearrangements under pressure. au.dkacs.org
Ab initio calculations on β-hydroquinone clathrates with guests like neon (Ne) and hydrogen fluoride (B91410) (HF) have quantified these interactions. The inclusion energy for the polar HF molecule was calculated to be around -7 to -9 kcal/mol, whereas for the nonpolar Ne, it was much weaker at -1 to -2 kcal/mol. researchgate.net This highlights the significant role of electrostatic interactions. Studies combining experimental data with DFT calculations for methanol (B129727) and acetonitrile (B52724) guests showed that host-host interactions contribute an order of magnitude more to the lattice energy than host-guest interactions. au.dkresearchgate.net However, the presence and nature of the guest molecule significantly influence the clathrate's response to external pressure. au.dkacs.org
| Guest Molecule | Calculated Inclusion Energy (kcal/mol) | Primary Interaction Type | Reference |
|---|---|---|---|
| Hydrogen Fluoride (HF) | -7 to -9 | Polar / Electrostatic | researchgate.net |
| Neon (Ne) | -1 to -2 | Van der Waals | researchgate.net |
| Methanol (CH₃OH) | Not explicitly stated, but weaker than host-host | Hydrogen Bonding / van der Waals | au.dk |
| Acetonitrile (CH₃CN) | Not explicitly stated, but weaker than host-host | Dipole-induced dipole / van der Waals | au.dk |
Molecular dynamics (MD) simulations provide a window into the time-dependent behavior of hydroquinone systems, revealing how molecules move and interact over time. aip.orgnih.gov MD has been extensively used to study the structure and stability of hydroquinone clathrates with various guests like carbon dioxide (CO₂) and methane (B114726) (CH₄). aip.orgnih.gov These simulations have successfully reproduced experimental lattice parameters and have been used to characterize the process of guest molecule release upon heating. aip.orgnih.gov
Simulations of the acetonitrile-hydroquinone clathrate have focused on the dynamics of the guest molecules. rsc.org These studies revealed that the three inequivalent acetonitrile molecules in the unit cell exhibit different rotational frequencies, a subtle effect caused by minor differences in their local environments within the cage. rsc.org For hydrogen (H₂) trapped in β-hydroquinone, MD simulations have been used to model the capture and release processes, which are critical for potential hydrogen storage applications. uvigo.gal These simulations show that H₂ diffusion can be limited by interfacial phenomena at the clathrate surface. researchgate.net The dynamic behavior of H₂ within the cages has been characterized as a 2D hindered rotor, indicating a relatively strong attractive interaction between the guest and the host framework. aps.org
Recent MD studies have also employed local bond order parameters to precisely track phase transitions, such as crystallization and melting, in hydroquinone clathrate systems. acs.orgacs.org This method allows for quantitative analysis of cluster growth and dissociation during these dynamic processes. acs.orgacs.org
Quantum Chemical Calculations
Quantum chemical calculations offer a more fundamental approach, solving approximations of the Schrödinger equation to describe the electronic structure and properties of molecules.
Ab initio and DFT methods are cornerstones of modern computational chemistry, used to calculate molecular geometries, vibrational frequencies, and electronic properties of hydroquinone and its derivatives. nih.govresearchgate.net DFT calculations have been performed to investigate the structural parameters and chemical activities of free radicals generated from hydroquinone. nih.gov These studies provide theoretical IR spectra that help in the assignment of experimental frequencies and offer insights into reaction mechanisms. nih.gov
High-level ab initio calculations have been used to study hydroquinone-benzene clusters, revealing that the interaction is stronger than in a simple benzene (B151609) dimer, with dispersion forces playing a crucial role in the attraction. aip.org In studies of hydroquinone derivatives, DFT and ab initio methods have been used to calculate optimized geometries, harmonic vibrational frequencies, and thermodynamic parameters. researchgate.net For example, calculations on 2,5-bis(benzoxazol-29-yl)-hydroquinone (BBHQ) using the AM1 semi-empirical method showed that the most stable conformations are stabilized by intramolecular hydrogen bonds. ufrgs.br
DFT has also been applied to model the interaction of hydroquinone with molecular oxygen, predicting that charge transfer occurs from hydroquinone to the oxygen molecule, a key step in understanding the pro-oxidant activity of some hydroquinone derivatives. nih.gov
| System Studied | Computational Method(s) | Properties Investigated | Key Finding | Reference |
|---|---|---|---|---|
| Hydroquinone Free Radicals | DFT, HF | Geometries, IR spectra, chemical activity | Provided theoretical spectra for experimental assignment. | nih.gov |
| Hydroquinone-Benzene Dimer | MP2, CCSD(T) | Binding energy, geometry | Interaction is stronger than benzene dimer; dispersion is key. | aip.org |
| Hydroquinone-Oxygen Complex | Ab initio (STO-3G, 6-31G), MNDO | Structure, energies, charge transfer | Charge transfer occurs from hydroquinone to oxygen. | nih.gov |
| Tricyclic Hydroquinones | DFT (B3LYP), MP2 | Conformational energy, hydrogen bond strength | Strongest H-bonds dictate conformational preference. | mdpi.com |
Hydrogen bonding is a defining feature of hydroquinone chemistry, both intramolecularly in substituted derivatives and intermolecularly in solid-state structures like clathrates. mdpi.comau.dk Quantum chemical methods are essential for quantifying these interactions.
In hydroquinone clathrates, the host framework is built upon a network of O-H---O hydrogen bonds. au.dk Calculations have quantified the pairwise interaction energies, showing that these host-host hydrogen bonds are significantly stronger than the host-guest interactions. au.dkresearchgate.net However, pressure can weaken these host-host interactions, leading to phase transitions that are directed by the templating effect of the guest molecules. au.dk
For substituted hydroquinones, DFT calculations combined with Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analyses have been used to study intramolecular hydrogen bonds (IHBs). mdpi.comnih.gov These studies correlate theoretical parameters with experimental NMR data to quantify IHB strength. mdpi.comnih.gov For a series of o-carbonyl hydroquinones, NBO analysis showed that the primary energy stabilization comes from LP→σ* (lone pair to antibonding orbital) interactions. nih.gov In some cases, these IHBs are strongly resonance-assisted, which significantly enhances their strength. nih.gov Similar analyses on bis(2′-benzothiazolyl)hydroquinone derivatives confirmed that intramolecular hydrogen bonds are strengthened upon photoexcitation, a critical factor in their photochemical behavior. mdpi.com
Investigation of Radical Scavenging Mechanisms
Theoretical and computational chemistry offers powerful tools to elucidate the mechanisms by which compounds like hydroquinine (B45883) and its analogs scavenge free radicals. While specific studies on hydroquinine hydrochloride are not extensively documented, a wealth of research on the structurally related compound, hydroquinone, provides a robust framework for understanding its potential antioxidant activity. These studies primarily employ quantum chemical methods, such as Density Functional Theory (DFT), to model the reactions involved in radical scavenging. scielo.bracs.org
The antioxidant capacity of phenolic compounds is largely attributed to their ability to donate a hydrogen atom from a hydroxyl group to a free radical, a process known as the hydrogen atom transfer (HAT) mechanism. acs.org The feasibility of this mechanism is often evaluated by calculating the O-H bond dissociation enthalpy (BDE). A lower BDE value indicates that the hydrogen atom can be abstracted more easily, signifying higher antioxidant activity. acs.orgresearchgate.net Studies have shown that increasing the number of adjacent hydroxyl groups on the benzene ring decreases the BDE. researchgate.net For hydroquinone, the presence of two hydroxyl groups in the para position contributes to its potent antioxidant properties compared to phenols with a single hydroxyl group. researchgate.netmdpi.com
Another critical mechanism is the single-electron transfer followed by proton transfer (SET-PT). In this pathway, the antioxidant first donates an electron to the radical, forming a radical cation, which then deprotonates. acs.org The key parameters for evaluating the SET-PT mechanism are the ionization potential (IP) and proton dissociation energy (PDE). scielo.bracs.org Theoretical calculations have demonstrated that for dihydroxybenzenes like hydroquinone, the HOMO (Highest Occupied Molecular Orbital) energy is a crucial factor in evaluating its electron-donating capability. mdpi.com Hydroquinone possesses a lower ionization potential and a higher HOMO energy compared to its isomers, catechol and resorcinol, indicating a greater propensity to donate an electron and thus a higher antioxidant activity. scielo.brmdpi.com
Computational analyses, such as Fukui analysis, have been used to identify the specific atomic sites responsible for antioxidant action, confirming that the oxygen atoms of the hydroxyl groups are the primary antioxidant sites in dihydroxybenzenes. mdpi.com These theoretical findings are in strong agreement with experimental results from assays like the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging test, which consistently show hydroquinone to be a more potent antioxidant than its isomers. scielo.brmdpi.com
| Compound | Property | Calculated Value | Significance | Reference |
|---|---|---|---|---|
| Hydroquinone | BDE (Bond Dissociation Enthalpy) | Lower than phenol (B47542) | Easier H-atom donation (HAT mechanism) | researchgate.net |
| IP (Ionization Potential) | Lower than catechol/resorcinol | Favors electron donation (SET-PT mechanism) | mdpi.com | |
| HOMO Energy | Higher than catechol/resorcinol | Greater electron-donating ability | mdpi.com | |
| Pyrogallol | BDE | Lower than hydroquinone | Higher radical scavenging reactivity due to vicinal OH groups | researchgate.net |
| Sargahydroquinoic acid (hydroquinone derivative) | BDE of O-H1 | Lowest among tested derivatives | Indicates high radical scavenging reactivity | acs.org |
In Silico Drug Design and Structure-Activity Relationship (SAR) Studies
In silico methods are integral to modern drug discovery, enabling the efficient design and screening of new therapeutic agents. These computational techniques are particularly valuable for exploring the potential interactions of compounds like hydroquinine hydrochloride with biological targets and for predicting their biochemical activities based on their chemical structure.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. japsonline.com This method helps in understanding the molecular recognition process, identifying key interactions at the active site, and estimating the binding affinity, often expressed as a binding energy (ΔG). japsonline.comscirp.org While docking studies specifically for hydroquinine hydrochloride are sparse, numerous studies on hydroquinone and its derivatives provide valuable insights into their potential biological targets and binding modes. japsonline.commdpi.comrsc.org
A significant target for hydroquinone derivatives is tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. rsc.orgdrugbank.comnih.gov Docking simulations of hydroquinone-benzoyl ester analogs with mushroom tyrosinase revealed that these compounds can access the active site pocket. rsc.org The phenolic hydroxyl group of the hydroquinone moiety was found to form crucial hydrogen bonds with amino acid residues like Arg268, contributing to the stability of the ligand-receptor complex and inhibiting enzyme activity. rsc.org
Other studies have explored the interaction of hydroquinone derivatives with proteins involved in inflammation and cancer. For instance, methyl hydroquinone has been docked into the active sites of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), enzymes associated with inflammation. japsonline.com The analysis showed interactions with key residues such as Tyr385 and Ser530 in COX-2. japsonline.com Similarly, novel hydroquinone-chalcone-pyrazoline hybrids have been evaluated as potential anticancer agents through docking against kinase proteins like EGFR and MEK1, which are involved in carcinogenic pathways. mdpi.comnih.govresearchgate.net These studies demonstrated that the hydroxyl groups of the hydroquinone ring are critical for forming hydrogen bonds with amino acid residues within the kinase active sites, such as Ala743 of EGFR. mdpi.com
| Ligand Derivative | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Potential Application | Reference |
|---|---|---|---|---|---|
| Hydroquinone-benzoyl ester (Compound 3a) | Mushroom Tyrosinase (mTyr) | -7.6 | Arg268 | Hyperpigmentation | rsc.org |
| Methyl hydroquinone | COX-1 | Not Specified | Tyr385, Met522 | Anti-inflammatory | japsonline.com |
| Bromo methyl hydroquinone | COX-2 | Not Specified | Tyr385, Ser530, Val523, Ala527, Leu384 | Anti-inflammatory | japsonline.com |
| Hydroquinone-chalcone-pyrazoline hybrid (Compound 7) | EGFR | -7.96 | Ala743 | Anticancer | mdpi.com |
| Hydroquinone-chalcone-pyrazoline hybrid (Compound 7) | MEK1 | -8.15 | Not Specified | Anticancer | mdpi.com |
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. zamann-pharma.comdovepress.com These models use molecular descriptors—numerical values that characterize the steric, electronic, and hydrophobic properties of a molecule—to predict the activity of new, untested compounds. dovepress.comtandfonline.com This approach is crucial for optimizing lead compounds and prioritizing candidates for synthesis and further testing. zamann-pharma.comoncodesign-services.com
Furthermore, predictive models have been developed using public bioassay data to forecast potential adverse effects of chemicals. One such study successfully predicted the carcinogenic potential of hydroquinone by analyzing its activity across a range of biochemical, cell-free assays. nih.gov These in silico approaches, which can link preclinical screening data to potential adverse outcomes, are becoming increasingly important for de-risking drug candidates early in the development process. nih.govtandfonline.com The development of such models for hydroquinine could significantly accelerate the exploration of its therapeutic potential and help in identifying key structural features that govern its biochemical activity. tandfonline.com
| Model Component | Description | Example from Study | Reference |
|---|---|---|---|
| Biological Activity | The dependent variable, typically expressed as log(1/IC50) or a similar measure. | log 1/IC50 for cytotoxicity against WiDR cancer cells. | dovepress.com |
| Molecular Descriptors | Independent variables describing the molecule's properties (e.g., electronic, steric, hydrophobic). | qC1, qC2, qC3 (net charges on specific atoms), u (dipole moment), logP (lipophilicity). | dovepress.com |
| QSAR Equation | The mathematical relationship derived from statistical analysis (e.g., Partial Least Squares). | log 1/IC50 = -8.124 qC1 -35.088 qC2 -6.008 qC3 + 1.831 u + 0.540 logP -9.115 | dovepress.com |
| Statistical Validation | Parameters that assess the model's predictive power and robustness. | r = 0.976, Q2 = 0.651, F = 15.920 | dovepress.com |
| Application | Use of the model to predict the activity of new, unsynthesized compounds. | Generated 15 new proposed xanthone structures with potentially better anticancer activity. | dovepress.com |
Applications in Advanced Organic Synthesis and Materials Science Research
Role as an Intermediate in Specialized Organic Synthesis
Hydroquinone (B1673460) serves as a crucial intermediate or precursor in the synthesis of a multitude of specialized organic compounds. atamanchemicals.com Its reactivity, stemming from the two hydroxyl groups on the benzene (B151609) ring, allows for various chemical transformations. wikipedia.org
Key applications as a synthetic intermediate include:
Antioxidants and Stabilizers: A significant portion of industrially produced hydroquinone is used as a chemical intermediate for creating more complex antioxidants and stabilizers. atamanchemicals.comoecd.org Through reactions like Friedel-Crafts alkylation, hydroquinone is converted into derivatives such as 2-tert-butyl-4-methoxyphenol (B74144) (BHA) and 2,5-di-tertiary-butylhydroquinone (DTBHQ), which are used to prevent oxidation in rubber, plastics, and foods. wikipedia.orgchempoint.com
Agrochemicals and Pharmaceuticals: The hydroquinone framework is a building block for various agrochemicals and pharmaceutical compounds. chempoint.commdpi.com For instance, it is a reactant in the synthesis of tert-butylhydroquinone (B1681946) (TBHQ), a widely used antioxidant. mdpi.com Furthermore, derivatives of hydroquinone have been explored for their biological activities, leading to the development of novel compounds with potential therapeutic applications. acs.orgmdpi.com
Dyes and Pigments: Hydroquinone is a precursor in the manufacturing of certain dyes. A notable example is the production of the dye quinizarin, which is synthesized through the diacylation of hydroquinone with phthalic anhydride. wikipedia.org
The versatility of hydroquinone as an intermediate is highlighted by the range of reactions it can undergo, including O-alkylation, amination, and ring substitution, making it a foundational molecule in organic synthesis. wikipedia.org
Function as a Polymerization Inhibitor in Monomer Production
Hydroquinone is extensively used as a polymerization inhibitor, particularly for monomers that are susceptible to free-radical polymerization. wikipedia.orgatamanchemicals.com Its primary function is to prevent premature or unwanted polymerization during the manufacturing, transportation, and storage of reactive monomers. atamanchemicals.comchemcess.com This role is critical for ensuring product stability, extending shelf life, and preventing hazardous, uncontrolled reactions. chempoint.com
The mechanism of inhibition involves hydroquinone acting as a free-radical scavenger. wikipedia.orgnih.gov In the presence of oxygen, free radicals in the monomer solution react with O₂ to form peroxy-radicals. Hydroquinone then efficiently reacts with these peroxy-radicals, donating a hydrogen atom to neutralize them and forming stable, non-radical products. chempoint.comresearchgate.net This process effectively terminates the chain reaction of polymerization. longchangchemical.com Because of this mechanism, the inhibitory effect of hydroquinone is dependent on the presence of dissolved oxygen. chempoint.comresearchgate.net
Hydroquinone is favored for its effectiveness in both ambient and elevated temperature environments and the ease of controlling its concentration. nih.govacs.org However, an excess of hydroquinone can overly decrease the polymerization rate when desired. acs.org It is commonly added to monomers such as acrylic acid, methyl methacrylate, vinyl acetate (B1210297), and styrene. wikipedia.orgatamanchemicals.com
Monomers Stabilized by Hydroquinone
| Monomer Class | Specific Examples | Primary Application |
|---|---|---|
| Acrylics | Acrylic Acid, Methyl Acrylate | Paints, Adhesives, Textiles wikipedia.orgatamanchemicals.com |
| Methacrylates | Methyl Methacrylate (MMA) | Transparent plastics (Plexiglas), Resins wikipedia.orgatamanchemicals.com |
| Vinyl Monomers | Vinyl Acetate Monomer (VAM), Styrene | Polymers (PVA, Polystyrene), Resins chempoint.comatamanchemicals.com |
| Unsaturated Polyesters | Blends with vinyl monomers | Composites, Coatings chempoint.com |
| Cyanoacrylates | Ethyl cyanoacrylate | Adhesives ("Super Glue") wikipedia.orgatamanchemicals.com |
Utility as a Reducing Agent in Chemical Processes
Hydroquinone's ability to be easily and reversibly oxidized to p-benzoquinone makes it a potent reducing agent in numerous chemical processes. wikipedia.orgatamanchemicals.com This redox activity is central to many of its industrial applications. inchem.org The standard electrochemical potential for the benzoquinone/hydroquinone redox couple is +286 mV at pH 7.0 and 25 °C. inchem.org
Notable uses as a reducing agent include:
Photographic Development: A classic and major application of hydroquinone is in black-and-white photographic developers. wikipedia.orgatamanchemicals.com In the developing solution, hydroquinone, often in conjunction with other agents like Metol, reduces silver halide crystals (exposed to light) to elemental silver, forming the black parts of the photographic image. wikipedia.org
Nanoparticle Synthesis: In materials science, hydroquinone is employed as a reducing agent for the synthesis of noble metal nanoparticles, such as gold (Au) and silver (Ag). researchgate.netacs.org It reduces metal ions in solution to their elemental state, leading to the formation of nanoparticles. researchgate.net Research has shown that by controlling reaction conditions like pH and concentration, the size and shape of the resulting nanoparticles can be tuned. researchgate.netresearchgate.net For instance, hydroquinone has been used to synthesize high-aspect-ratio gold nanorods with specific optical properties. acs.org
Redox Cycling Studies: In environmental chemistry, hydroquinone is used as a model compound to study the redox cycling of elements like iron in aqueous systems. acs.orgacs.org Studies show that hydroquinone can reduce Fe(III) to Fe(II), which has significant implications for understanding the biogeochemical cycling of iron in natural waters. acs.org
Redox Properties of Hydroquinone
| Property | Value / Description | Reference |
|---|---|---|
| Chemical Transformation | C₆H₄(OH)₂ ⇌ C₆H₄O₂ + 2H⁺ + 2e⁻ | wikipedia.org |
| Standard Redox Potential (E°) | +286 mV (at pH 7.0, 25 °C) | inchem.org |
| Oxidized Product | p-Benzoquinone | researchgate.net |
| Key Characteristic | Acts as a two-electron, two-proton donor. | inchem.org |
Development in Advanced Materials
The unique structural and chemical properties of hydroquinone have led to its use in the development of advanced materials with specialized functions.
Organic Inclusion Compounds (Clathrates): Hydroquinone molecules can form a crystalline lattice structure with cavities that trap small "guest" molecules, creating solid materials known as clathrates. biocrick.comaip.org These are non-stoichiometric inclusion compounds where the hydroquinone acts as the "host." aip.org This property is of significant scientific interest for applications in gas separation and storage. biocrick.com Research has demonstrated the selective enclathration of gases like CO₂ and CH₄ within a hydroquinone framework, suggesting potential for use in carbon capture or gas purification technologies. biocrick.comaip.org
PEEK Polymer Production: Hydroquinone is a fundamental monomer in the synthesis of Polyetheretherketone (PEEK), a high-performance thermoplastic known for its exceptional mechanical strength, thermal stability, and chemical resistance. wikipedia.orgatamankimya.com In the most common industrial process, the disodium (B8443419) salt of hydroquinone (a diphenolate) is reacted with 4,4′-difluorobenzophenone in a high-boiling polar aprotic solvent, such as diphenyl sulfone. wikipedia.orgspecialchem.com This step-growth polymerization, a nucleophilic aromatic substitution reaction, occurs at high temperatures (around 300°C) to form the robust ether linkages that characterize the PEEK polymer backbone. specialchem.comgoogle.com The resulting polymer is used in demanding applications across the aerospace, medical, and automotive industries. atamankimya.comzeusinc.com
Q & A
Q. How is Hydroquinine hydrochloride synthesized and characterized in laboratory settings?
Hydroquinine hydrochloride is typically synthesized via acid-base reactions, where hydroquinine (a cinchona alkaloid) is treated with hydrochloric acid to form the hydrochloride salt. Purification is achieved through recrystallization using solvents like ethanol or methanol. Characterization involves nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>98%), and mass spectrometry (MS) for molecular weight verification. Key derivatives, such as 10,11-dihydroquinine monohydrochloride, may require additional steps like hydrogenation .
Q. What analytical methods are recommended for quantifying Hydroquinine hydrochloride in biological matrices?
UV-Vis spectrophotometry (at λ~280 nm) is used for preliminary quantification due to the compound’s aromatic structure. For precise measurement, reverse-phase HPLC with a C18 column and mobile phase (e.g., acetonitrile:water with 0.1% trifluoroacetic acid) is recommended. LC-MS/MS is optimal for trace analysis in pharmacokinetic studies, offering high sensitivity and specificity. Validation parameters (linearity, LOD, LOQ) must adhere to ICH guidelines .
Q. How do researchers ensure the stability of Hydroquinine hydrochloride during experimental storage?
Store the compound in airtight, light-resistant containers at 2–8°C. Conduct accelerated stability studies under varying pH (3–9), temperature (25–40°C), and humidity (40–75% RH) to assess degradation. Monitor via HPLC for byproducts like oxidized quinoline derivatives. Use lyophilization for long-term storage of aqueous solutions .
Advanced Research Questions
Q. What strategies address stereochemical challenges in synthesizing Hydroquinine hydrochloride derivatives?
Hydroquinine’s chiral centers (C3, C4, C8, C9) require enantioselective synthesis or resolution. Chiral chromatography (e.g., Chiralpak® AD-H column) or enzymatic resolution using lipases can isolate enantiomers. Compare circular dichroism (CD) spectra with reference standards (e.g., hydroquinidine hydrochloride) to confirm stereochemical integrity .
Q. How should researchers design in vivo studies to evaluate Hydroquinine hydrochloride’s anti-inflammatory activity?
Use murine models (e.g., carrageenan-induced paw edema) with dose-ranging (10–100 mg/kg, oral/IP). Include positive controls (e.g., dexamethasone) and vehicle controls. Measure biomarkers like TNF-α and IL-6 via ELISA. Ensure compliance with NIH guidelines for animal welfare, including randomization and blinded data analysis .
Q. How can contradictory results in Hydroquinine hydrochloride’s anticancer activity be resolved?
Contradictions often arise from impurities or stereochemical variability. Reassess compound purity via HPLC and chiral analysis. Standardize cell lines (e.g., MCF-7 vs. HepG2) and culture conditions. Use isogenic models to isolate genetic variables. Cross-validate findings with orthogonal assays (e.g., apoptosis via Annexin V and caspase-3 activation) .
Q. What computational methods predict Hydroquinine hydrochloride’s binding affinity to malaria targets?
Perform molecular docking (AutoDock Vina) against Plasmodium lactate dehydrogenase (pLDH). Validate with molecular dynamics simulations (GROMACS) over 100 ns to assess binding stability. Compare with quinine and hydroquinidine to identify structure-activity relationships (SAR). Use in vitro IC50 assays to correlate computational predictions .
Methodological Best Practices
- Reproducibility : Document synthesis parameters (solvent ratios, reaction time) and analytical conditions (column lot, mobile phase pH) in detail. Share raw data and code for computational studies .
- Data Interpretation : Use multivariate analysis to distinguish assay artifacts from true bioactivity. Reference primary literature for SAR comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
